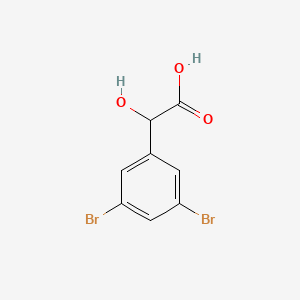

3,5-Dibromomandelic acid

Description

Historical Trajectory and Evolution of Research on Substituted Mandelic Acids

The study of substituted mandelic acids is an extension of the research that began with the discovery of mandelic acid itself in 1831 by German pharmacist Ferdinand Ludwig Winckler. atamanchemicals.comwikipedia.org He isolated the compound by heating amygdalin, an extract from bitter almonds, with hydrochloric acid. atamanchemicals.comwikipedia.org The name "mandelic acid" is derived from the German word for almond, "Mandel". atamanchemicals.com

Early research into mandelic acid and its derivatives recognized their utility, particularly their antibacterial properties. atamanchemicals.comacs.org This spurred further investigation into how substituting the phenyl ring could modify the compound's properties. A 1938 study published in the Journal of the American Chemical Society detailed the preparation and bacteriological effects of various substituted mandelic acids, indicating an early interest in the structure-activity relationship of these compounds. acs.org Over time, the focus has expanded, with substituted mandelic acids now serving as crucial precursors and building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics and anti-obesity drugs. atamanchemicals.comresearchgate.net The development of biocatalytic and metabolic engineering methods to produce specific substituted mandelic acids, such as 4-hydroxy-mandelic acid, from simple starting materials like glucose highlights the ongoing evolution of this field. atamanchemicals.comhep.com.cn

Importance of Brominated Aromatic Systems in Contemporary Synthetic Chemistry

The presence of bromine atoms on the aromatic ring of 3,5-dibromomandelic acid is of significant interest in modern synthetic chemistry. Brominated aromatic compounds are highly valued as versatile intermediates and building blocks for creating more complex molecules. jalsnet.comnih.gov Their utility stems from the reactivity of the carbon-bromine bond, which allows the bromine atom to be replaced by other functional groups through various chemical transformations. scirp.orgresearchgate.net

These transformations include:

Cross-coupling reactions: Aryl bromides are common substrates for palladium-, nickel-, and copper-catalyzed reactions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net

Formation of organometallic reagents: They are classical precursors to highly reactive organolithium and Grignard reagents. nih.gov

Nucleophilic aromatic substitution. nih.govresearchgate.net

This versatility makes bromoaromatics essential in the manufacture of a wide range of fine and specialty chemicals, including pharmaceuticals, agrochemicals, flame retardants, and dyes. jalsnet.comacs.org The development of selective bromination methods is a key area of research, as the position of the bromine atom on the aromatic ring dictates the subsequent synthetic possibilities. nih.gov Techniques often involve electrophilic aromatic bromination using reagents like molecular bromine with a catalyst or N-bromosuccinimide (NBS). nih.govscirp.orgacs.org

Fundamental Role of α-Hydroxy Carboxylic Acids in Chemical Transformations

This compound belongs to the class of α-hydroxy carboxylic acids (AHAs), which are defined by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.orgstackexchange.com This structural feature imparts distinct chemical properties and reactivity. AHAs are generally stronger acids than their non-hydroxylated counterparts due to stabilization through internal hydrogen bonding. wikipedia.org

In the context of chemical transformations, α-hydroxy carboxylic acids are valuable precursors for several key reactions:

Oxidation: They can be oxidized to produce α-keto acids. For instance, a patent describes the oxidation of substituted α-hydroxyarylacetic acids, including this compound, into their corresponding arylglyoxylic acids using oxygen in the presence of a platinum metal catalyst. wikipedia.orggoogle.com

Esterification: The presence of both a carboxylic acid and a hydroxyl group allows them to form esters with themselves, leading to the creation of cyclic or polymeric structures. stackexchange.comalfa-chemistry.com Polyesters derived from AHAs like glycolic acid and lactic acid are used to create biodegradable materials for medical applications. wikipedia.org

Decarboxylation: Under acidic conditions, they can undergo decarbonylation to yield a ketone or aldehyde. wikipedia.org

Reductive Carboxylation: Modern synthetic methods explore the creation of AHAs through the reductive carboxylation of aldehydes with carbon dioxide, representing an atom-economical pathway to these important scaffolds. chemrevlett.com

The dual functionality of AHAs makes them versatile building blocks in organic synthesis, serving as foundational components for a wide range of more complex molecules. wikipedia.orgchemrevlett.com

Overview of Key Academic Research Challenges and Opportunities for this compound

The specific structure of this compound presents both challenges and opportunities for academic research. A primary challenge lies in its efficient and regioselective synthesis. The preparation of substituted mandelic acids often starts from the corresponding substituted benzaldehyde (B42025). atamanchemicals.comwikipedia.org Therefore, the synthesis of this compound would likely rely on the availability of 3,5-dibromobenzaldehyde (B114249) and a subsequent reaction to introduce the α-hydroxy carboxylic acid moiety, for example, via a cyanohydrin intermediate. atamanchemicals.comwikipedia.org

Opportunities for research on this compound are centered on its potential as a specialized building block in synthetic chemistry. The two bromine atoms, activated by the electron-withdrawing nature of the carboxylic acid and hydroxyl groups, could be selectively functionalized. Key research avenues include:

Asymmetric Synthesis: Developing stereoselective methods to produce single enantiomers (either (R)- or (S)-3,5-dibromomandelic acid) is a significant opportunity. Chiral mandelic acid derivatives are valuable in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net

Derivative Synthesis: The compound serves as a precursor for more complex molecules. For example, its oxidation to 3,5-dibromoarylglyoxylic acid has been documented. google.com Further exploration of its reactivity could lead to novel heterocyclic compounds or other complex scaffolds.

Polymer Chemistry: Like other α-hydroxy acids, this compound could potentially be used to synthesize novel biodegradable polyesters. wikipedia.org The bromine atoms on the polymer backbone would offer sites for further modification, allowing for the creation of functional materials with tailored properties.

Cross-Coupling Applications: Investigating the differential reactivity of the two bromine atoms in sequential cross-coupling reactions could enable the construction of highly substituted, non-symmetrical aromatic compounds, which are often challenging to synthesize.

In essence, while specific research on this compound is not extensively detailed in readily available literature, its structure suggests a fertile ground for investigation in synthetic methodology, polymer science, and medicinal chemistry intermediate synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2O3 |

|---|---|

Molecular Weight |

309.94 g/mol |

IUPAC Name |

2-(3,5-dibromophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

KCIKDTRXKWRSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromomandelic Acid

Direct Synthetic Routes to 3,5-Dibromomandelic Acid

Direct synthetic routes aim to construct the this compound molecule in a limited number of steps from readily available starting materials. These methods often focus on the late-stage introduction of the bromine atoms or the α-hydroxy acid functionality.

A conceptually straightforward approach to this compound is the direct electrophilic bromination of mandelic acid. In this type of reaction, the hydroxyl and carboxylic acid groups on the mandelic acid backbone direct the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. This would likely lead to a mixture of brominated products, and achieving high regioselectivity for the 3,5-disubstituted product could be challenging.

Recent studies have shown that mandelic acid and its derivatives can act as catalysts in electrophilic aromatic brominations using N-bromosuccinimide (NBS), which suggests an interaction between the mandelic acid structure and the brominating agent. researchgate.netorganic-chemistry.orgacs.orgorganic-chemistry.orgnsf.gov This interaction could potentially be exploited for the direct bromination of the mandelic acid ring itself. A proposed reaction would involve treating mandelic acid with a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or using a combination of NBS and a catalytic additive under controlled conditions to favor the desired 3,5-dibromo isomer.

An alternative strategy involves the synthesis of a brominated precursor which is then oxidized to form the mandelic acid core. A plausible starting material for this route is 3,5-dibromotoluene (B156392). nih.gov The methyl group of 3,5-dibromotoluene can be oxidized to an aldehyde to form 3,5-dibromobenzaldehyde (B114249). doi.org This transformation can be achieved using various oxidizing agents.

Once 3,5-dibromobenzaldehyde is obtained chemicalbook.comrsc.org, it can be converted to this compound. A common method for this conversion is through the formation of a cyanohydrin intermediate. The aldehyde is treated with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form 3,5-dibromomandelonitrile. Subsequent acidic hydrolysis of the nitrile group yields the desired this compound.

Another potential precursor is a 3,5-dibromostyrene (B121113) derivative. The oxidation of the styrene (B11656) double bond would lead to the mandelic acid. For instance, 2,5-dibromotoluene (B165575) can be oxidized to 2,5-dibromobenzaldehyde, which can then undergo further reactions. lookchem.comthieme-connect.com By analogy, a similar oxidation of 3,5-dibromotoluene would provide a key intermediate.

Organometallic reagents offer a powerful tool for the formation of the α-hydroxy acid moiety. sigmaaldrich.com A viable approach would be the use of a Grignard reagent. leah4sci.com Starting from a 1,3,5-tribromobenzene (B165230), a selective halogen-metal exchange can be performed to generate 3,5-dibromophenylmagnesium bromide. This Grignard reagent can then be reacted with an electrophile such as glyoxylic acid or its ester to introduce the α-hydroxy acid functionality. tamu.edu The reaction of the Grignard reagent with dimethylformamide (DMF) is a known method to produce the corresponding aldehyde, in this case, 3,5-dibromobenzaldehyde, which can then be converted to the target acid as described previously. walisongo.ac.id

A general representation of this Grignard reaction is the addition to a carbonyl compound, which after an acidic workup, yields an alcohol. libretexts.org The synthesis of 3,5-dibromobenzaldehyde from 1,3,5-tribromobenzene using a Grignard reaction has been reported with a 45% yield. chemicalbook.com

Stereoselective and Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic compounds that can be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a 3,5-dibromophenylacetic acid precursor. The resulting chiral imide can then undergo a diastereoselective α-hydroxylation. The chiral auxiliary directs the approach of the hydroxylating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched this compound. This approach has been successfully applied in the synthesis of other chiral α-hydroxy acids. nih.gov

Asymmetric catalysis provides a more atom-economical approach to chiral molecules. A highly effective strategy for the synthesis of chiral α-hydroxy acids is the asymmetric reduction of the corresponding α-keto acids. lookchem.comnih.govgoogle.com In the case of this compound, the precursor would be 3,5-dibromophenylglyoxylic acid. This α-keto acid could be synthesized by the oxidation of 3,5-dibromobenzaldehyde.

The asymmetric reduction of 3,5-dibromophenylglyoxylic acid can be achieved using various chiral catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. nrochemistry.comalfa-chemistry.comresearchgate.netorganic-chemistry.orgwikipedia.org This method is known for its broad substrate scope and high levels of stereocontrol. The reaction mechanism involves the formation of a complex between the catalyst, the borane, and the ketone, which directs the hydride transfer to one face of the carbonyl group. Other catalytic systems, such as those based on transition metals like ruthenium in asymmetric transfer hydrogenation, have also proven effective for the reduction of α-keto esters and could be adapted for this transformation. nih.gov Palladium-catalyzed asymmetric three-component reactions of glyoxylic acid have also been reported for the synthesis of α-arylglycine derivatives. nih.gov

Data Tables

Table 1: Proposed

| Methodology | Starting Material | Key Reagents and Conditions | Intermediate(s) | Target Product |

| Electrophilic Aromatic Substitution | Mandelic acid | Br₂, FeBr₃ or NBS, catalyst | - | This compound |

| Oxidation of Brominated Precursor | 3,5-Dibromotoluene | 1. Oxidizing agent; 2. HCN/TMSCN; 3. H₃O⁺ | 3,5-Dibromobenzaldehyde, 3,5-Dibromomandelonitrile | This compound |

| Organometallic Reagent-Mediated Synthesis | 1,3,5-Tribromobenzene | 1. Mg, ether; 2. Glyoxylic acid; 3. H₃O⁺ | 3,5-Dibromophenylmagnesium bromide | This compound |

| Chiral Auxiliary-Driven Synthesis | 3,5-Dibromophenylacetic acid | 1. Chiral auxiliary (e.g., Evans oxazolidinone); 2. LDA, electrophilic hydroxylating agent; 3. LiOH, H₂O₂ | Chiral imide | Chiral this compound |

| Asymmetric Catalytic Reduction | 3,5-Dibromobenzaldehyde | 1. Oxidation to keto acid; 2. Chiral catalyst (e.g., CBS catalyst), borane | 3,5-Dibromophenylglyoxylic acid | Chiral this compound |

Biocatalytic and Enzymatic Synthesis Approaches

The synthesis of enantiomerically pure α-hydroxy acids, such as this compound, is of significant interest in the pharmaceutical and fine chemical industries. Biocatalytic and enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net These methods often proceed under mild conditions, reducing the risk of side reactions and the generation of hazardous waste. nih.gov While specific literature detailing the biocatalytic synthesis of this compound is limited, several enzymatic strategies applied to analogous mandelic acid derivatives demonstrate the potential of this approach.

Key enzymatic transformations for producing chiral mandelic acids include the hydrolysis of nitriles by nitrilases, the hydrolysis or esterification by lipases and esterases, and the reduction of α-keto acids by dehydrogenases. researchgate.net

Enzymatic Kinetic Resolution:

One prominent biocatalytic method is the kinetic resolution of racemic mandelic acid derivatives. This technique utilizes enzymes, most commonly lipases, to selectively acylate or deacylate one enantiomer, allowing for the separation of the two. For instance, lipases from Pseudomonas sp. and Penicillium roqueforti have shown high enantioselectivity in the resolution of various substituted mandelates in organic solvents. tandfonline.compsu.edu The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity, and in some cases, even invert the stereochemical preference of the enzyme. tandfonline.comrsc.org

A study on the lipase-catalyzed resolution of (R/S)-mandelic acid using Burkholderia cepacia lipase (B570770) with vinyl acetate (B1210297) as the acylating agent has been investigated. pan.pl Similarly, Pseudomonas stutzeri lipase has been used for the acylation of (R/S)-mandelic acid, achieving high enantiomeric excess for the (S)-O-acetyl mandelic acid. researchgate.net A chemoenzymatic process has also been developed for synthesizing optically active mandelic acid, which involves a lipase-mediated resolution of mandelonitrile (B1675950). sbq.org.br These established protocols for other mandelic acid derivatives could foreseeably be adapted for the kinetic resolution of racemic this compound or its esters.

Asymmetric Synthesis:

Beyond resolution, enzymes can be used for the asymmetric synthesis of mandelic acids from prochiral precursors. A notable route is the asymmetric reduction of the corresponding α-keto acid, in this case, 3,5-dibromobenzoylformic acid. Leucine dehydrogenases (LeuDHs) have been engineered to efficiently catalyze the asymmetric reductive amination of benzoylformic acid and its derivatives to produce L-phenylglycine and its analogues. nih.gov While this produces an amino acid, similar dehydrogenase systems could be tailored for the reduction to the corresponding α-hydroxy acid.

Another innovative approach involves a three-enzyme cascade that converts starting materials like oxalic acid and a substituted benzaldehyde (B42025) into the corresponding mandelic acid derivative. mpg.dechemeurope.com This method, utilizing the enzyme oxalyl-CoA decarboxylase, demonstrates the potential for creating mandelic acids from simple, inexpensive precursors under environmentally friendly conditions. mpg.dechemeurope.com Carboxylate reductases (CARs) are another class of enzymes that can selectively reduce carboxylic acids to aldehydes, which could then be further transformed. d-nb.infonih.govrsc.orgbeilstein-journals.org

The hydrolysis of mandelonitrile and its derivatives using nitrilases is a well-established and highly effective method for producing optically pure mandelic acids. researchgate.netnih.govnih.gov A novel nitrilase from Luminiphilus syltensis has shown high enantioselectivity in hydrolyzing racemic o-chloromandelonitrile to (R)-o-chloromandelic acid, indicating that similar enzymes could be potent catalysts for the synthesis of (R)-3,5-dibromomandelic acid from 3,5-dibromomandelonitrile. nih.gov

| Enzyme Type | Precursor | Product | Key Advantages |

| Lipase | Racemic this compound ester | Enantiopure (R)- or (S)-3,5-dibromomandelic acid ester | High enantioselectivity, mild conditions. tandfonline.compsu.edursc.org |

| Nitrilase | 3,5-Dibromomandelonitrile | (R)- or (S)-3,5-dibromomandelic acid | Direct conversion from nitriles, excellent enantioselectivity. researchgate.netnih.gov |

| Dehydrogenase | 3,5-Dibromobenzoylformic acid | (R)- or (S)-3,5-dibromomandelic acid | Asymmetric synthesis from a prochiral ketone. nih.gov |

| Enzyme Cascade | 3,5-Dibromobenzaldehyde and Oxalic acid | This compound | Use of simple, inexpensive starting materials. mpg.dechemeurope.com |

Multistep Synthetic Pathways and Fragment Coupling Strategies

The synthesis of this compound is typically accomplished through a multistep pathway, as direct methods from simple, unfunctionalized precursors are not common. These pathways often involve the sequential introduction of functional groups onto an aromatic core.

A common and logical multistep approach begins with a suitably substituted benzene (B151609) derivative. For instance, the synthesis could start from toluene, which is first brominated to yield 3,5-dibromotoluene. This intermediate can then undergo side-chain oxidation to produce 3,5-dibromobenzoic acid. Alternatively, a more direct precursor is 3,5-dibromobenzaldehyde. sigmaaldrich.comchemicalbook.comnih.gov This aldehyde serves as a key intermediate, containing the required dibrominated aromatic ring.

The crucial carbon-carbon bond-forming step to create the mandelic acid structure is the addition of a cyanide equivalent to 3,5-dibromobenzaldehyde. This reaction forms 3,5-dibromomandelonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target this compound. This sequence is a classic method for preparing mandelic acids and their derivatives. researchgate.net

Fragment Coupling Perspective:

While "fragment coupling" typically refers to the joining of large, complex molecular fragments, especially in peptide or natural product synthesis, the underlying principle of converging pre-built units can be applied conceptually to the synthesis of this compound. researchgate.net In this context, the synthesis can be viewed as the coupling of two key fragments:

The Aromatic Fragment: 3,5-dibromobenzaldehyde, which provides the substituted phenyl ring.

The Carboxylic Acid Fragment Precursor: A one-carbon unit that will become the carboxylic acid and α-hydroxy group.

The key coupling reaction is the addition of a nucleophilic one-carbon synthon to the aldehyde. A prime example is the Grignard reaction. acs.orgwikipedia.org While the direct addition of a carboxymagnesium halide is not feasible, a common strategy involves using a protected carboxylate equivalent or, more simply, a cyanide ion (from sources like NaCN or KCN) as mentioned above. The cyano group acts as a "masked" carboxyl group, which is revealed in a subsequent hydrolysis step.

This can be summarized in the following retrosynthetic analysis:

Step 1 (Hydrolysis): this compound is disconnected back to 3,5-dibromomandelonitrile.

Step 2 (Cyanation): 3,5-Dibromomandelonitrile is disconnected back to the two fragments: 3,5-dibromobenzaldehyde and a cyanide source.

Green Chemistry Principles in this compound Synthesis: Solvent and Reagent Selection

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety profile of the manufacturing process. acs.org This involves careful consideration of solvents, reagents, and reaction conditions for the key synthetic steps: the bromination of the aromatic ring and the conversion of the aldehyde to the α-hydroxy acid.

Solvent Selection:

Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., chloroform, carbon tetrachloride) and aprotic polar solvents (e.g., DMF), are often toxic and environmentally harmful. acs.org Green chemistry encourages their replacement with safer alternatives.

For Bromination: Aqueous conditions represent a significant green improvement. The use of an aqueous CaBr₂–Br₂ system has been shown to be effective for the bromination of various aromatic compounds, often eliminating the need for organic solvents entirely. rsc.org Another approach uses orthoperiodic acid with sodium bromide in water, providing excellent yields of brominated aromatic compounds. researchgate.netscite.ai

For Grignard-type Reactions: The preparation of Grignard reagents and their subsequent reactions with aldehydes traditionally require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which have safety concerns due to peroxide formation and high volatility. wikipedia.orgquora.com Research into greener alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, as a superior or equivalent solvent. umb.edu Hybrid solvent systems, such as MeTHF-toluene, can also broaden the scope of usable green solvents for Grignard reactions. umb.edu

Reagent Selection:

The choice of reagents is critical to minimizing waste and avoiding hazardous substances.

Brominating Agents: Elemental bromine (Br₂) is hazardous to handle. A greener alternative is the in situ generation of the brominating species or the use of solid brominating agents like N-bromosuccinimide (NBS), which can be easier to handle. orgsyn.org The catalytic use of bromide salts with a safe oxidant is a key green strategy. The CaBr₂–Br₂ system is not only effective but also allows for the recycling of the brominating reagent, which aligns with green chemistry principles. rsc.org

Synthesis from Aldehyde: The classical route from 3,5-dibromobenzaldehyde involves the use of cyanide salts, which are highly toxic. A key goal of green chemistry would be to find a less hazardous one-carbon nucleophile. The enzymatic approach using oxalyl-CoA decarboxylase, which uses oxalic acid and the aldehyde as starting materials, represents a significant advance in this area, completely avoiding the use of cyanide. mpg.dechemeurope.com

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Aromatic Bromination | Br₂ in CCl₄ or other chlorinated solvents | Aqueous CaBr₂–Br₂ system rsc.org or H₅IO₆/NaBr in water researchgate.net | Safer Solvents, Atom Economy, Waste Prevention |

| Cyanation of Aldehyde | NaCN or KCN in water/alcohol | Enzymatic condensation with oxalic acid equivalent mpg.dechemeurope.com | Safer Reagents, Use of Renewable Feedstocks (potentially) |

| Solvent for C-C bond formation | Diethyl ether, THF quora.com | 2-Methyltetrahydrofuran (2-MeTHF) umb.edu | Safer Solvents, Use of Renewable Feedstocks |

By integrating these greener solvents and reagents, the synthesis of this compound can be made more sustainable and safer, minimizing its environmental footprint. acs.org

Advanced Chemical Reactivity and Transformations of 3,5 Dibromomandelic Acid

Reactions Involving the Carboxyl Group

The carboxyl group of 3,5-dibromomandelic acid is a focal point for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. Its reactivity is influenced by the presence of the electron-withdrawing bromine atoms on the phenyl ring and the adjacent α-hydroxyl group.

Formation of Carboxylic Acid Derivatives: Esters, Amides, and Acid Chlorides

Esters: The esterification of this compound can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 3,5-dibromomandelate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

| Reactant | Reagent/Catalyst | Product | General Conditions |

| This compound | Methanol, H₂SO₄ | Methyl 3,5-dibromomandelate | Reflux |

| This compound | Ethanol, TsOH | Ethyl 3,5-dibromomandelate | Reflux, water removal |

Amides: The synthesis of amides from this compound typically proceeds via an activated carboxylic acid derivative, most commonly an acid chloride. The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. A more efficient method involves the conversion of this compound to its acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. This two-step process offers high yields and is broadly applicable.

Acid Chlorides: 3,5-Dibromomandeloyl chloride can be synthesized by treating this compound with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. The resulting acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 3,5-Dibromomandeloyl chloride |

| 3,5-Dibromomandeloyl chloride | Ammonia | 3,5-Dibromomandelamide |

| 3,5-Dibromomandeloyl chloride | Diethylamine | N,N-Diethyl-3,5-dibromomandelamide |

Reductions to Alcohols and Aldehydes: Chemo- and Regioselectivity Studies

The reduction of the carboxylic acid group in this compound to a primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the carboxyl group into a hydroxymethyl group, yielding 2-(3,5-dibromophenyl)ethane-1,2-diol. Due to the high reactivity of LiAlH₄, the α-hydroxyl group is typically deprotonated during the reaction and then reprotonated upon workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Selective reduction to the corresponding aldehyde, 3,5-dibromo-2-hydroxyphenylacetaldehyde, is more challenging due to the propensity of most reducing agents to continue the reduction to the primary alcohol. Specialized reagents and reaction conditions are required to stop the reduction at the aldehyde stage.

The presence of the bromine atoms on the aromatic ring is generally compatible with hydride reduction conditions, although care must be taken to avoid forcing conditions that could lead to hydrodebromination.

Decarboxylation Reactions and Mechanisms

The decarboxylation of mandelic acid and its derivatives, which involves the loss of carbon dioxide from the carboxyl group, has been a subject of study. For mandelic acids substituted with electron-withdrawing groups, such as the dibromo derivative, the stability of the potential carbanion intermediate is a key factor in the reaction mechanism.

Studies on the cobalt(II) chloride catalyzed decarboxylation-oxidation of various mandelic acid derivatives in the presence of molecular oxygen have shown that the substitution pattern on the aromatic ring significantly influences the reaction pathway and product distribution. nih.govacs.org While specific data for this compound is not extensively detailed in this particular study, the general findings for mandelic acids with electron-withdrawing substituents suggest that a mixture of the corresponding benzaldehyde (B42025) and benzoic acid derivatives could be expected. acs.org The proposed mechanism often involves the formation of a radical intermediate, and the subsequent reaction pathway is dictated by the electronic nature of the substituents. nih.gov

Transformations at the α-Hydroxyl Group

The secondary hydroxyl group at the α-position of this compound offers another site for chemical modification, allowing for the synthesis of a different class of derivatives.

Etherification and Esterification of the Hydroxyl Moiety

Etherification: The α-hydroxyl group can undergo etherification, for example, through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This results in the formation of an α-ether derivative of this compound. The choice of base and solvent is crucial to ensure the deprotonation of the hydroxyl group without promoting unwanted side reactions.

Esterification: The secondary alcohol can also be esterified by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. This reaction leads to the formation of an α-acyloxy derivative. It is important to select reaction conditions that favor the esterification of the hydroxyl group over the carboxyl group, or to protect the carboxyl group prior to the reaction.

| Functional Group | Reaction Type | Reagents | Product Type |

| α-Hydroxyl | Etherification | 1. NaH, 2. RX (Alkyl halide) | α-Alkoxy-3,5-dibromomandelic acid |

| α-Hydroxyl | Esterification | R'COCl, Pyridine | α-Acyloxy-3,5-dibromomandelic acid |

Oxidation Reactions of the Secondary Alcohol: Ketone Formation

The oxidation of the secondary alcohol in this compound leads to the formation of the corresponding α-keto acid, 3,5-dibromophenylglyoxylic acid. Various oxidizing agents can be employed for this transformation.

Common chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid) are effective for the oxidation of secondary alcohols to ketones. PCC is a milder reagent and is often preferred to minimize side reactions. The reaction is typically carried out in an organic solvent like dichloromethane.

Studies on the oxidation of mandelic acid itself have shown that it can be oxidized to phenylglyoxylic acid. rsc.org By analogy, this compound is expected to undergo a similar transformation. The reaction mechanism generally involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone.

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 3,5-Dibromophenylglyoxylic acid |

| This compound | Jones Reagent (H₂CrO₄) | 3,5-Dibromophenylglyoxylic acid |

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon of this compound, being bonded to both a hydroxyl and a carboxyl group, is a key site for reactivity. Nucleophilic substitution at this position primarily involves the displacement of the α-hydroxyl group. As the hydroxyl group (-OH) is a poor leaving group, its direct displacement is unfavorable. Consequently, reaction pathways necessitate the activation of the hydroxyl group to convert it into a better leaving group, typically through protonation under acidic conditions or conversion into an ester, such as a tosylate or mesylate.

Under strongly acidic conditions, the α-hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is an excellent leaving group (water). This activation facilitates attack by nucleophiles. For instance, treatment with concentrated hydrobromic acid (HBr) can lead to the formation of 3,5-dibromo-α-bromophenylacetic acid. The reaction proceeds via an SN1 or SN2 mechanism, influenced by the reaction conditions and the stability of the benzylic carbocation intermediate. The presence of the electron-withdrawing bromine atoms on the phenyl ring can destabilize a potential carbocation, favoring an SN2-like pathway.

Other reagents commonly used to replace hydroxyl groups, such as thionyl chloride (SOCl2) or phosphorus halides (e.g., PBr3), can also effect this transformation, converting the α-hydroxy acid into the corresponding α-halo acid. These α-halo acids are versatile synthetic intermediates, amenable to further substitution with a variety of nucleophiles to introduce different functionalities at the α-position.

Reactivity of the Aryl Bromine Substituents

The two bromine atoms attached to the aromatic ring are sites for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is governed by the electronic properties of the substituted benzene (B151609) ring and the specific reaction mechanism.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The success of the SNAr mechanism hinges on the presence of potent electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. libretexts.org

In the case of this compound, the bromine atoms are meta to the α-hydroxyacetic acid substituent. The carboxylic acid moiety is an electron-withdrawing group, but its stabilizing effect is significantly weaker from the meta position compared to the ortho or para positions. masterorganicchemistry.com Consequently, the substrate is not strongly activated towards the classical addition-elimination SNAr mechanism. Direct displacement of the aryl bromides by common nucleophiles like alkoxides or amines would require exceptionally harsh conditions of high temperature and pressure, and yields are expected to be low. Under forcing conditions with extremely strong bases, such as sodium amide (NaNH2), an elimination-addition (benzyne) mechanism could potentially occur, but this pathway often leads to a mixture of regioisomers. chemistrysteps.comyoutube.com

The bromine substituents on this compound are excellent handles for palladium-catalyzed cross-coupling reactions, which provide powerful methods for constructing C-C and C-heteroatom bonds under milder conditions than SNAr. unistra.fryoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It allows for the formation of biaryl structures or the introduction of alkyl or vinyl groups. For this compound, selective mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid and reaction conditions. A key limitation is the presence of acidic protons on the hydroxyl and carboxyl groups, which can interfere with the reaction. The carboxylate anion formed under basic conditions can coordinate to the palladium center and potentially deactivate the catalyst. reddit.com Therefore, protection of the acid and alcohol functionalities (e.g., as esters or ethers) or careful selection of a base that does not cause catalyst inhibition is often necessary for high yields.

Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. The reaction is tolerant of many functional groups, but optimization of the base and solvent system would be critical to manage the acidic protons of the mandelic acid moiety.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing aryl alkynes. Similar to the Suzuki reaction, the choice of base is crucial to avoid side reactions. Copper-free Sonogashira protocols have been developed which may offer advantages for substrates with sensitive functional groups. rsc.orgucsb.edu

The relative reactivity of aryl halides in these couplings is generally I > Br > Cl, making the dibromo substrate highly suitable. unistra.fr

| Reaction | Coupling Partner | Product Type | Key Considerations & Limitations |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Biaryl-substituted mandelic acid | Requires a base; potential catalyst deactivation by carboxylate; may require protection of -COOH and -OH groups. reddit.com |

| Heck | Alkene (H₂C=CHR) | Styrenyl-substituted mandelic acid | Tolerant of many functional groups, but base selection is critical. |

| Sonogashira | Terminal Alkyne (HC≡CR) | Alkynyl-substituted mandelic acid | Typically requires a copper(I) co-catalyst and an amine base; acidic protons can interfere with the base. wikipedia.orgrsc.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating an aryllithium species that can then be trapped by an electrophile.

For this compound, both the carboxyl and hydroxyl groups are potential DMGs. However, both also possess acidic protons that will be quenched by the strong base first. The standard procedure involves using at least two equivalents of an organolithium reagent (e.g., s-BuLi in the presence of TMEDA) at low temperatures. organic-chemistry.orgnih.gov The first equivalent deprotonates the most acidic proton (carboxylic acid), and the second equivalent deprotonates the next most acidic (hydroxyl group). A third equivalent is then required to deprotonate an ortho C-H bond. The resulting lithium carboxylate is an effective DMG, directing lithiation to the C2 and C6 positions. semanticscholar.orgrsc.org

Once the aryllithium species is formed at C2 or C6, it can react with a wide range of electrophiles (e.g., alkyl halides, CO2, aldehydes, disulfides), allowing for the precise introduction of a third substituent onto the aromatic ring. This methodology provides a route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution. organic-chemistry.orgrsc.org

Intramolecular Cyclization and Rearrangement Processes

The multifunctional nature of this compound allows for potential intramolecular reactions. The most common cyclization for a hydroxy acid is an intramolecular esterification to form a lactone. youtube.com However, in this case, the reaction between the α-hydroxyl group and the carboxylic acid would require the formation of a highly strained three-membered α-lactone ring, which is energetically unfavorable and not a common process.

More plausible cyclization pathways would involve one of the aryl bromine substituents. For example, under conditions that promote palladium-catalyzed C-O bond formation (an intramolecular variant of the Buchwald-Hartwig amination), the α-hydroxyl group could potentially displace one of the bromine atoms to form a five-membered fused ring system. This would require a suitable base to deprotonate the alcohol, forming an alkoxide that acts as the intramolecular nucleophile. Such reactions often require specific ligand systems on the palladium catalyst to promote the desired transformation and avoid competing intermolecular reactions.

Acid-Base Equilibria and Salt Formation

As a carboxylic acid, this compound participates in acid-base equilibria in protic solvents. The carboxylic acid proton is acidic and can dissociate to form a carboxylate anion and a proton. The position of this equilibrium is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa.

The pKa of the parent compound, mandelic acid, is approximately 3.41. organicchemistrydata.orgkyoto-u.ac.jp The presence of two bromine atoms on the aromatic ring has a significant impact on the acidity of the carboxylic acid group. Bromine is a strongly electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. By stabilizing the conjugate base, the equilibrium is shifted towards dissociation, making the acid stronger. Therefore, the pKa of this compound is predicted to be significantly lower than that of mandelic acid.

Treatment of this compound with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), will result in deprotonation and the formation of the corresponding carboxylate salt (e.g., sodium 3,5-dibromomandelate). These salts are typically water-soluble ionic compounds.

| Compound | Structure | pKa | Effect of Substituent |

|---|---|---|---|

| Benzoic Acid | C₆H₅COOH | 4.20 | Reference |

| Mandelic Acid | C₆H₅CH(OH)COOH | 3.41 organicchemistrydata.orgkyoto-u.ac.jp | α-OH group is weakly electron-withdrawing, increasing acidity. |

| 3,5-Dichlorobenzoic Acid | Cl₂C₆H₃COOH | 3.46 | Two electron-withdrawing Cl atoms significantly increase acidity. |

| 3,5-Dibromobenzoic Acid | Br₂C₆H₃COOH | 3.47 | Two electron-withdrawing Br atoms significantly increase acidity. |

| This compound | Br₂C₆H₃CH(OH)COOH | Predicted < 3.41 | Combined electron-withdrawing effects of two Br atoms and the α-OH group result in the highest acidity. |

Stereochemical Aspects and Chiral Resolution of 3,5 Dibromomandelic Acid

Enantiomeric Purity Determination and Optical Rotation Analysis (Beyond basic identification)

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial after a resolution process. While basic polarimetry confirms the presence of optical activity, more sophisticated analyses are required for precise quantification.

Optical rotation is the fundamental property of chiral substances to rotate the plane of polarized light. libretexts.org The specific rotation [α] is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org For a mixture of enantiomers, the enantiomeric excess can be calculated using the observed specific rotation of the mixture compared to the specific rotation of the pure enantiomer.

Formula for Specific Rotation: [α] = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL. youtube.com

Formula for Enantiomeric Excess (% ee): % ee = ([α]observed / [α]max) × 100 where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

While this method is foundational, its accuracy depends on the precise knowledge of the maximum specific rotation and is sensitive to experimental conditions. youtube.com For more reliable and precise determination of enantiomeric purity, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are the industry standard. heraldopenaccess.us These methods provide direct quantification of each enantiomer, offering higher accuracy and sensitivity. uma.es

Classical Chiral Resolution Techniques

Classical resolution remains a widely used and economically viable method for separating enantiomers on a large scale. This approach typically involves converting the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. libretexts.org

The most common method for the resolution of a racemic carboxylic acid like 3,5-dibromomandelic acid is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting products are two diastereomeric salts, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), which have different solubilities, melting points, and spectroscopic properties. libretexts.org This difference in physical properties, particularly solubility in a given solvent system, allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond and remove the resolving agent. chemeurope.com

The success of a diastereomeric salt resolution hinges on the appropriate selection of the resolving agent. For a racemic acid like this compound, a variety of chiral amines can be screened. The key criteria for selecting an effective resolving agent include:

Chemical Reactivity: The resolving agent must readily form a salt with the target compound. This involves a suitable acid-base relationship.

Crystallinity of Diastereomeric Salts: The formed diastereomeric salts must be stable and highly crystalline to allow for efficient separation through crystallization. Amorphous or oily salts are unsuitable for this technique.

Solubility Difference: A significant difference in the solubility of the two diastereomeric salts in a chosen solvent is paramount. One salt should be considerably less soluble, allowing it to crystallize preferentially while the other remains in the mother liquor.

Availability and Cost: The resolving agent should be available in high enantiomeric purity and at a reasonable cost, especially for large-scale industrial applications. Both enantiomers of the resolving agent should ideally be accessible to allow for the targeted crystallization of either enantiomer of the racemic mixture.

Ease of Recovery: The resolving agent should be easily recoverable for reuse to improve the economic efficiency of the process.

Commonly used chiral amines for the resolution of acidic racemates include naturally occurring alkaloids and synthetic amines.

| Potential Chiral Amines for Resolution | Type |

| (R)- or (S)-1-Phenylethanamine | Synthetic Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine (B1679958) | Alkaloid |

| Cinchonidine / Cinchonine | Alkaloids |

| (1R,2S)-Ephedrine | Amino Alcohol |

| Dehydroabietylamine | Diterpene Amine |

This table presents potential resolving agents based on their common use for resolving chiral carboxylic acids. Specific suitability for this compound would require experimental screening.

The separation of diastereomeric salts is governed by both thermodynamic and kinetic factors. The thermodynamic foundation of this method is the difference in the free energy of the two diastereomeric salts in their crystalline state and in solution, which translates to a difference in solubility. nih.gov A ternary phase diagram (racemic acid, resolving agent, solvent) is often constructed to identify the optimal conditions for crystallization.

However, the crystallization process is not always under thermodynamic control. Kinetic factors, such as nucleation and crystal growth rates, can significantly influence the outcome of the resolution. acs.org Studies on substituted mandelic acids have shown that the crystal energy landscape can be complex, with multiple possible polymorphic forms for both the enantiopure and racemic compounds. uiuc.edu The packing of the phenyl rings can play a major role in the crystallization mechanism, sometimes even more so than the hydrogen bonding interactions between the carboxylic acid and the amine. acs.org The choice of solvent is critical as it affects not only the solubility but also the molecular interactions in the solution, which can influence which crystal form nucleates and grows. acs.org Therefore, achieving a successful resolution requires careful optimization of parameters such as the choice of solvent, temperature, cooling rate, and supersaturation.

Preferential Crystallization , also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. This method involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then induces the crystallization of that same enantiomer. Mandelic acid itself is a racemic compound-forming system, making it unsuitable for direct preferential crystallization. acs.org However, it is sometimes possible to form a co-crystal with another chiral compound (a co-former) that crystallizes as a conglomerate. For example, racemic mandelic acid has been successfully resolved by preferential co-crystallization with compounds like nefiracetam (B1678012) and etiracetam. acs.orgchemrxiv.org

Deracemization strategies aim to overcome the inherent 50% yield limit of classical resolution by converting the unwanted enantiomer into the desired one. This can be achieved by racemizing the unwanted enantiomer and recycling it back into the resolution process. More advanced deracemization techniques create a dynamic process where the racemate is continuously converted to the desired enantiomer. For mandelic acid, biocatalytic redox-neutral cascades have been developed. These systems use a combination of enzymes, such as a mandelate (B1228975) racemase, an enantioselective oxidase, and a reductive aminase, to convert racemic mandelic acid into a single enantiomer of a different product, like L-phenylglycine, with theoretical yields approaching 100%. researchgate.net

Diastereomeric Salt Formation with Chiral Resolving Agents

Chromatographic Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. wikipedia.org

For acidic compounds like this compound, several types of CSPs are particularly effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as Chiralpak® and Chiralcel® columns, are the most widely used CSPs. wikipedia.org They offer a broad range of applications and can be used in normal-phase, reversed-phase, or polar organic modes. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. For mandelic acid derivatives, columns like CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) have shown success. nih.gov

Anion-Exchanger CSPs: Columns like CHIRALPAK® QN-AX and QD-AX, which are based on quinine and quinidine (B1679956) carbamates, are specifically designed for the resolution of acidic compounds. chiraltech.com The primary separation mechanism is an ionic interaction between the protonated nitrogen of the chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities designed to specifically recognize a target molecule. MIPs created using one enantiomer of mandelic acid as a template have been used to effectively separate its racemate via HPLC. researchgate.netredalyc.org

The choice of mobile phase is critical for achieving good separation. In normal-phase mode, a mixture of an alkane (like n-hexane) with an alcohol (like isopropanol (B130326) or ethanol) is common. An acidic additive, such as trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxylic acid group and improve peak shape. nih.gov

Table of Potential HPLC/SFC Conditions for this compound Resolution

| Parameter | Condition 1 (Normal Phase HPLC) | Condition 2 (SFC) |

|---|---|---|

| Column | Polysaccharide-based (e.g., CHIRALPAK® IC) | Anion-Exchanger (e.g., CHIRALPAK® QN-AX) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | CO₂ / Methanol (B129727) (e.g., 80:20 v/v) |

| Additive | 0.1% Trifluoroacetic Acid (TFA) | Ammonium Formate / Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV (e.g., 230 nm) | UV (e.g., 230 nm) |

These conditions are illustrative and based on methods used for similar halogenated mandelic acids. Method development and optimization are required for this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers, including those of mandelic acid derivatives. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including acidic molecules like this compound. researchgate.netnih.govnih.gov Columns such as Chiralpak® IA, IB, IC, and AD-H, which feature derivatives like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate), are frequently employed. nih.govnih.govuvison.comhplc.eu The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier (e.g., isopropanol or ethanol), is crucial for achieving optimal separation. hplc.eu For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution. hplc.eu

Another important class of CSPs for the resolution of acidic compounds are cyclodextrin-based columns. nih.govnih.gov These CSPs, particularly those with hydroxypropyl-β-cyclodextrin, can effectively separate enantiomers of mandelic acid derivatives in reversed-phase mode. nih.govsemanticscholar.org The separation is influenced by the formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity, with the enantioselectivity being dependent on the pH of the mobile phase and the concentration of the organic modifier. nih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Substituted Mandelic Acids

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte Example | Reference |

|---|---|---|---|---|---|

| Chiralpak AD-H | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 254 | 4-Chloromandelic acid | researchgate.net |

| Chiralcel OJ-H | Hexane/Ethanol/TFA (80:20:0.1) | 0.5 | 254 | 4-Bromomandelic acid | researchgate.net |

| Hydroxypropyl-β-cyclodextrin | Acetonitrile/Phosphate Buffer (pH 2.68) | 1.0 | 220 | 4-Bromomandelic acid | nih.gov |

Gas Chromatography (GC) on Chiral Columns

Gas Chromatography (GC) on chiral columns is another effective method for the enantioseparation of volatile chiral compounds. However, due to the low volatility and high polarity of mandelic acids, including this compound, derivatization is a mandatory step prior to GC analysis. mdpi.comnih.gov The carboxyl and hydroxyl groups are typically converted to less polar and more volatile esters and ethers or silyl (B83357) derivatives. researchgate.netcolostate.educolostate.edusigmaaldrich.comgcms.czsigmaaldrich.com Common derivatization procedures include esterification of the carboxylic acid with an alcohol (e.g., methanol or ethanol) followed by acylation or silylation of the hydroxyl group. researchgate.netmdpi.com

The most widely used chiral stationary phases for the GC separation of mandelic acid derivatives are based on modified cyclodextrins. mdpi.comnih.govgcms.cz Permethylated β-cyclodextrin (e.g., Cydex-B) and other derivatized cyclodextrins offer excellent enantioselectivity for a variety of substituted mandelic acid esters. mdpi.com The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the cyclodextrin selector. mdpi.com The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. mdpi.com The choice of the cyclodextrin derivative and the operating temperature can significantly influence the separation factor (α) and resolution. mdpi.comnih.gov

Table 2: Representative GC Conditions for Chiral Separation of Derivatized Mandelic Acid Derivatives

| Chiral Stationary Phase | Carrier Gas | Temperature Program | Analyte Derivative Example | Reference |

|---|---|---|---|---|

| Permethylated β-cyclodextrin | Helium | Isothermal or Gradient | Methyl ester, trifluoroacetyl derivative of 4-chloromandelic acid | mdpi.com |

| Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Helium | Isothermal or Gradient | Methyl ester of 3-chloromandelic acid | nih.gov |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower consumption of organic solvents, and often higher efficiency. researchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol (methanol, ethanol, or isopropanol). researchgate.net

For the enantioseparation of mandelic acid derivatives, polysaccharide-based CSPs, such as Chiralpak AD-H, have been shown to be highly effective in SFC. researchgate.net The addition of an acidic modifier like TFA to the mobile phase can be beneficial for improving peak shape and resolution of acidic analytes. researchgate.net The enantioselectivity in SFC can be influenced by various parameters, including the nature and percentage of the organic modifier, the column temperature, and the backpressure. researchgate.net In many cases, SFC provides superior performance in terms of speed and resolution compared to HPLC for the same chiral stationary phase. researchgate.net

Table 3: Comparison of HPLC and SFC for Chiral Separation of 4-Bromomandelic Acid on Chiralpak AD-H

| Parameter | HPLC | SFC |

|---|---|---|

| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1) | CO₂/Isopropanol/TFA (85:15:0.1) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Retention Time (min) | ~15 | ~5 |

| Resolution (Rs) | 1.8 | 2.5 |

Data is representative and adapted from studies on substituted mandelic acids. researchgate.net

Kinetic Resolution Utilizing Enzymatic or Catalytic Approaches

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. nih.gov This results in the preferential conversion of one enantiomer into a product, leaving the unreacted substrate enriched in the other enantiomer.

Enzymatic kinetic resolution, particularly using lipases, is a well-established and environmentally benign method for the resolution of a variety of chiral compounds, including acidic molecules. nih.govnih.govmdpi.comresearchgate.net For racemic this compound, a lipase-catalyzed esterification in an organic solvent can be employed. nih.gov In this process, one enantiomer will be selectively esterified at a faster rate, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched acid. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that determine the enantioselectivity (E-value) and the efficiency of the resolution. nih.govmdpi.com

In addition to enzymatic methods, catalytic kinetic resolution using small-molecule chiral catalysts has also been developed for the acylation of alcohols and other functional groups. rsc.orgrsc.orgnih.gov These methods can offer high enantioselectivity and may be applicable to the resolution of this compound or its derivatives. rsc.org For instance, a chiral acylation catalyst could be used to selectively acylate one enantiomer of a this compound ester, allowing for the separation of the acylated and unreacted enantiomers. rsc.org

Table 4: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Racemic Acids

| Parameter | Description | Typical Conditions/Examples |

|---|---|---|

| Enzyme | Lipase from various sources (e.g., Candida antarctica, Pseudomonas cepacia) | Novozym 435, Lipase PS |

| Acyl Donor | Alcohol for esterification of the acid | Butanol, Octanol |

| Solvent | Non-polar organic solvent | Toluene, Hexane, Tetrahydrofuran (B95107) |

| Temperature | Typically ambient to moderately elevated | 25-45 °C |

This data is based on general procedures for the kinetic resolution of acidic compounds. nih.govmdpi.com

Derivatization for Stereochemical Analysis and Absolute Configuration Assignment (Beyond basic identification)

Determining the absolute configuration of the enantiomers of this compound is crucial. While chromatographic elution order on a specific CSP can sometimes be correlated with absolute configuration, this is not always reliable. More definitive methods often involve the derivatization of the chiral compound with a chiral derivatizing agent (CDA) to form diastereomers, which can then be analyzed by techniques such as NMR spectroscopy or X-ray crystallography.

A widely used method for determining the absolute configuration of chiral alcohols is the Mosher's method, which involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govnih.govyoutube.comresearchgate.net The resulting diastereomeric esters can be analyzed by ¹H NMR spectroscopy. nih.govnih.govresearchgate.netresearchgate.netfordham.edu The differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomers can be used to deduce the absolute configuration of the original alcohol. nih.govnih.gov This method could be applied to an ester of this compound.

Another powerful technique for the unambiguous determination of absolute configuration is single-crystal X-ray crystallography. nih.govresearchgate.netsci-hub.seresearchgate.netmit.edu If a suitable single crystal of an enantiopure derivative of this compound can be obtained, for example, by forming a salt with a chiral amine of known absolute configuration, X-ray diffraction analysis can provide the three-dimensional structure and thus the absolute stereochemistry of the molecule. nih.govresearchgate.netresearchgate.net

Table 5: Common Derivatizing Agents for Absolute Configuration Determination

| Derivatizing Agent | Technique | Principle |

|---|---|---|

| (R)- and (S)-MTPA (Mosher's acid) | ¹H NMR Spectroscopy | Analysis of chemical shift differences (Δδ) in diastereomeric esters. |

| Chiral Amines (e.g., (R)-1-phenylethylamine) | X-ray Crystallography | Formation of diastereomeric salts, allowing for crystallization and structural analysis of one diastereomer. |

Derivatives and Analogues of 3,5 Dibromomandelic Acid: Synthesis and Chemical Properties

Synthesis and Characterization of Esters and Amides

The carboxylic acid group of 3,5-dibromomandelic acid is readily converted into esters and amides through standard organic transformations. These reactions are fundamental in modifying the polarity, solubility, and reactivity of the parent molecule.

Esterification of this compound can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For example, the synthesis of methyl 3,5-dibromomandelate would involve refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Alternative methods for esterification that proceed under milder conditions can also be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, or conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation of this compound to form 3,5-dibromomandelamides can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation can be facilitated by activating the carboxylic acid. The use of coupling agents is a prevalent method for amide bond formation under mild conditions. Alternatively, the acid can be converted to its corresponding acyl chloride, which then readily reacts with an amine to yield the amide. Direct reaction of the carboxylic acid with an amine at high temperatures is also possible but can be less efficient.

Characterization of these esters and amides relies on standard spectroscopic techniques. In the infrared (IR) spectrum, the formation of an ester is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration typically in the range of 1735-1750 cm⁻¹ and C-O stretching bands. For amides, the carbonyl stretch (Amide I band) appears at a lower frequency, generally between 1630 and 1680 cm⁻¹. Primary and secondary amides also exhibit characteristic N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation. For a methyl ester, a characteristic singlet corresponding to the methoxy protons (O-CH₃) would appear around 3.7-4.1 ppm in the ¹H NMR spectrum. The proton attached to the carbon bearing the hydroxyl group (the α-proton) would also show a characteristic chemical shift. In ¹³C NMR, the carbonyl carbon of the ester would resonate around 170 ppm. For amides, the chemical shifts of the protons on the nitrogen and the adjacent alkyl groups provide key structural information.

Preparation of Reduced and Oxidized Analogues

Modification of the functional groups on the benzylic carbon of this compound leads to the formation of reduced and oxidized analogues, which can exhibit significantly different chemical properties.

Reduced Analogues , such as 3,5-dibromo-1-phenylethane-1,2-diol, can be prepared by the reduction of the carboxylic acid functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol. However, this reagent will also reduce any ester or amide derivatives. A more selective approach involves the use of borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), which can selectively reduce carboxylic acids in the presence of other functional groups like esters. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.

Oxidized Analogues , such as 3,5-dibromophenylglyoxylic acid, can be synthesized by the oxidation of the secondary alcohol of this compound. A variety of oxidizing agents can be employed for this transformation. A common and effective reagent is potassium permanganate (KMnO₄) in an acidic medium. The reaction involves the oxidation of the secondary alcohol to a ketone, yielding the corresponding α-keto acid. Other oxidizing agents like chromic acid or Swern oxidation conditions can also be used. The progress of the oxidation can be monitored by the disappearance of the O-H stretch of the secondary alcohol in the IR spectrum and the appearance of a new carbonyl stretch.

Modifications of the Aryl Ring: Further Substitutions and Functionalizations

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents—the two bromine atoms and the hydroxyacetic acid group—will influence the position of the incoming electrophile. Both bromine and the hydroxyl group are ortho-, para-directing groups. However, the bromine atoms are deactivating, while the hydroxyl group is activating. The carboxylic acid part of the side chain is a meta-directing deactivator. The interplay of these electronic effects will determine the regioselectivity of the substitution.

A common electrophilic aromatic substitution reaction is nitration . Treatment of a bromobenzene derivative with a mixture of concentrated nitric acid and sulfuric acid typically results in the introduction of a nitro (NO₂) group at the positions ortho and para to the bromine atoms. savitapall.comedubirdie.comscribd.comyoutube.comyoutube.com Given the 3,5-disubstitution pattern, the likely positions for nitration would be the C2, C4, and C6 positions of the benzene (B151609) ring. The reaction conditions, such as temperature, must be carefully controlled to prevent dinitration or other side reactions. edubirdie.com

Other electrophilic aromatic substitution reactions, such as halogenation (e.g., with Br₂ and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation , could also be performed on the this compound ring, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Synthesis of Polymeric and Solid-Supported this compound Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters. These polymers, known as poly(α-hydroxy acids), are often biodegradable and have applications in the biomedical field. acs.org

One major route to high molecular weight polyesters from α-hydroxy acids is through ring-opening polymerization (ROP) of their cyclic diesters (lactides). In the case of this compound, this would involve the initial formation of the cyclic dimer, 3,6-bis(3,5-dibromophenyl)-1,4-dioxane-2,5-dione, followed by its polymerization using a suitable catalyst, such as stannous octoate. google.comdur.ac.uk

Another method is the direct polycondensation of this compound. This involves heating the monomer, often under vacuum and in the presence of a catalyst, to drive off water and form the polyester. This method can sometimes lead to lower molecular weight polymers compared to ROP. rsc.org

Solid-supported derivatives of this compound can be prepared by attaching the molecule to a polymer resin. This is typically achieved by forming a covalent bond between one of the functional groups of the acid (e.g., the carboxylic acid) and a reactive site on the polymer support. For instance, the carboxylic acid could be coupled to an amine-functionalized resin to form a solid-supported amide. These supported derivatives are useful in solid-phase synthesis and as heterogeneous catalysts or reagents.

Spectroscopic and Structural Features of Select Derivatives (Beyond basic identification)

The introduction of different functional groups and the formation of derivatives can lead to interesting and informative spectroscopic and structural features.

Spectroscopic Features: For esters like methyl 3,5-dibromomandelate, detailed NMR studies can provide insights into the conformation of the molecule in solution. For instance, the coupling constants between the α-proton and the hydroxyl proton can give information about the dihedral angle between these two groups. In the IR spectrum of methyl mandelate (B1228975), the position and shape of the O-H and C=O stretching bands can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl. researchgate.net

Structural Features: The crystal structures of substituted mandelic acids have been a subject of interest due to their potential for polymorphism and their role in chiral separation. acs.orgucl.ac.uknih.gov X-ray diffraction studies of derivatives of this compound would reveal detailed information about their solid-state conformation, intermolecular interactions (such as hydrogen bonding and halogen bonding), and crystal packing. For example, studies on various substituted mandelic acids have shown diverse hydrogen-bonding motifs and phenyl packing arrangements. acs.orgnih.gov The presence of the two bromine atoms in this compound derivatives could lead to the formation of halogen bonds, which are non-covalent interactions that can influence the crystal packing and potentially the physical properties of the material.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromomandelic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and number of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure of 3,5-Dibromomandelic acid. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (Hα) and the hydroxyl proton (-OH), confirming their proximity (typically a 3-bond coupling, ³JHH). A weaker, long-range coupling might also be detectable between Hα and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH). youtube.com It is invaluable for assigning carbon signals. For instance, the signal for the methine proton (Hα) will show a correlation to the α-carbon (Cα), and the aromatic proton signals will correlate to their respective aromatic carbons (C2, C4, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. emerypharma.comnih.gov For this compound, HMBC would show correlations from the methine proton (Hα) to the carboxyl carbon (C=O) and the aromatic carbon C1, definitively linking the side chain to the benzene (B151609) ring.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |